

Application Notes and Protocols for the Analysis of N-Nitrosodibenzylamine-d10

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Compound of Interest		
Compound Name:	N-Nitrosodibenzylamine-d10	
Cat. No.:	B15293092	Get Quote

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This document provides detailed application notes and protocols for the chromatographic analysis of **N-Nitrosodibenzylamine-d10**, a deuterated internal standard crucial for the accurate quantification of the potential carcinogen N-Nitrosodibenzylamine (NDBzA) in various matrices, particularly in pharmaceutical products. The following methods are based on established practices for nitrosamine analysis and are intended to serve as a comprehensive guide for laboratory implementation.

Introduction

N-Nitrosamines are a class of compounds that are of significant concern due to their mutagenic and carcinogenic properties.[1][2] Their presence in pharmaceuticals, even at trace levels, is a major safety issue.[3] Regulatory bodies worldwide have stringent requirements for the monitoring and control of these impurities. Accurate and sensitive analytical methods are therefore essential. The use of isotopically labeled internal standards, such as **N-Nitrosodibenzylamine-d10**, is the gold standard for quantitative analysis as they mimic the behavior of the target analyte during sample preparation and analysis, correcting for variations and matrix effects.[1] This document outlines both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of **N-Nitrosodibenzylamine-d10**.

Physicochemical Properties



Property	Value	
Chemical Formula	C14H4D10N2O	
Molecular Weight	236.33 g/mol	
Appearance	Solid	
Synonyms	Dibenzylnitrosamine-d10, N,N- Dibenzylnitrosamine-d10	

(Data sourced from PubChem CID: 71751123)

Chromatographic Conditions

The following tables summarize recommended starting conditions for the analysis of **N-Nitrosodibenzylamine-d10** by GC-MS/MS and LC-MS/MS. Method optimization may be required based on the specific instrumentation and sample matrix.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)



Parameter	Recommended Condition		
Gas Chromatograph	Agilent 8890 GC or equivalent		
Injector	Splitless		
Inlet Temperature	250 °C		
Injection Volume	1 μL		
Carrier Gas	Helium		
Flow Rate	1.2 mL/min (Constant Flow)		
GC Column			
Column Type	Agilent DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent		
Oven Program	50 °C (hold for 1 min), ramp at 15 °C/min to 280 °C (hold for 5 min)		
Mass Spectrometer			
MS System	Agilent 7000 series Triple Quadrupole GC/MS or equivalent		
Ionization Mode	Electron Ionization (EI)		
Ion Source Temp.	230 °C		
Transfer Line Temp.	280 °C		
Quadrupole Temp.	150 °C		
Acquisition Mode	Multiple Reaction Monitoring (MRM)		
Expected Retention Time for N- Nitrosodibenzylamine	Approximately 16.942 min[2]		

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)



Parameter	Recommended Condition	
Liquid Chromatograph	Waters ACQUITY UPLC I-Class or equivalent	
LC Column		
Column Type	Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μm) or equivalent	
Column Temperature	40 °C	
Mobile Phase		
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Methanol	
Flow Rate	0.4 mL/min	
Gradient	5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions	
Injection Volume	5 μL	
Mass Spectrometer		
MS System	Waters Xevo TQ-XS Tandem Quadrupole Mass Spectrometer or equivalent	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Capillary Voltage	3.0 kV	
Desolvation Temp.	500 °C	
Desolvation Gas Flow	1000 L/hr	
Cone Gas Flow	150 L/hr	
Acquisition Mode	Multiple Reaction Monitoring (MRM)	

Mass Spectrometric Detection (MRM Transitions)

The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for the sensitivity and selectivity of the method. The precursor ion $([M+H]^+)$ is selected in the first



quadrupole (Q1) and fragmented in the collision cell, with specific product ions being monitored in the third quadrupole (Q3).

For **N-Nitrosodibenzylamine-d10**, the precursor ion will have a mass-to-charge ratio (m/z) of 237.2 due to the 10 deuterium atoms. Based on the known fragmentation patterns of nitrosamines, which often involve the loss of the nitroso group (-NO) or other characteristic fragments, the following MRM transitions are proposed.[4]

Compound	Precursor Ion (Q1) [M+H]+ (m/z)	Product Ion (Q3) (m/z)	Collision Energy (eV)	Dwell Time (ms)
N- Nitrosodibenzyla mine-d10	237.2	To be determined empirically	To be optimized	50
Proposed Quantifier Ion	e.g., 207.2 (Loss of NO)	_		
Proposed Qualifier Ion	e.g., 96.1 (Deuterated benzyl fragment)			
N- Nitrosodibenzyla mine	227.2	197.2 (Loss of NO)	To be optimized	50
91.1 (Benzyl fragment)				

Note: The optimal collision energies and the most abundant, specific product ions for **N-Nitrosodibenzylamine-d10** should be determined experimentally by infusing a standard solution of the deuterated compound into the mass spectrometer.

Experimental Protocols Standard Preparation



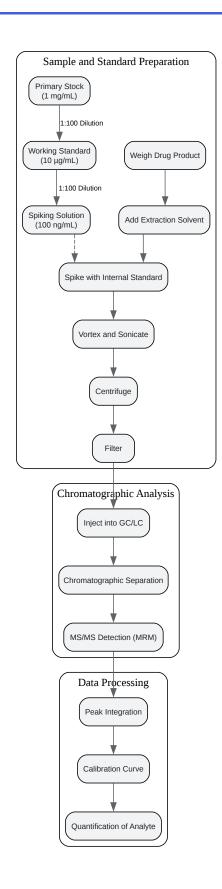
- Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-Nitrosodibenzylamine-d10 and dissolve it in 10 mL of methanol.
- Working Standard Solution (10 μ g/mL): Dilute the primary stock solution 1:100 with methanol.
- Internal Standard Spiking Solution (100 ng/mL): Further dilute the working standard solution 1:100 with the initial mobile phase composition (for LC-MS/MS) or a suitable solvent like dichloromethane (for GC-MS).

Sample Preparation (for a Pharmaceutical Product)

- Sample Weighing: Accurately weigh a representative portion of the homogenized drug product (e.g., 100 mg of powdered tablets).
- Extraction: Add a defined volume (e.g., 10 mL) of a suitable extraction solvent (e.g., methanol or dichloromethane).
- Internal Standard Spiking: Add a small, precise volume (e.g., 100 μ L) of the Internal Standard Spiking Solution (100 ng/mL) to the sample extract.
- Vortex and Sonicate: Vortex the sample for 1 minute and sonicate for 15 minutes to ensure complete extraction of the analytes.
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize any undissolved excipients.
- Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
- Analysis: Inject the filtered sample into the GC-MS/MS or LC-MS/MS system.

Workflow and Pathway Diagrams

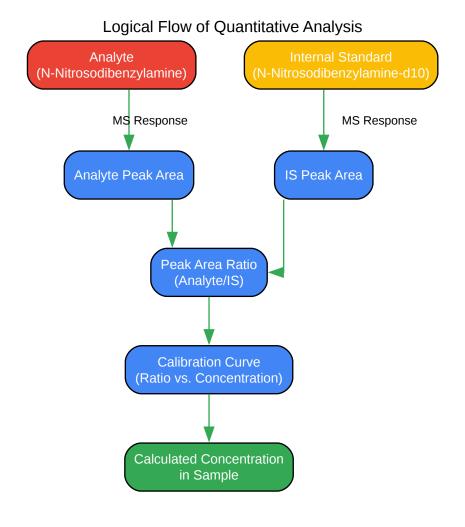




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Caption: Experimental workflow for nitrosamine analysis.





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Caption: Quantitative analysis data relationship.

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